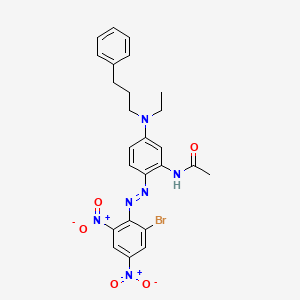
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and bromo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable aromatic amine.
Acetylation: The resulting azo compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the nitro groups to amines is a common reaction.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Dye Synthesis: The azo group makes this compound a potential candidate for use in dye synthesis.
Analytical Chemistry: It could be used as a reagent for detecting specific ions or molecules.
Biology
Biological Staining: The compound might be used for staining biological tissues due to its azo group.
Medicine
Pharmaceuticals: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry
Materials Science: Use in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide would depend on its specific application. Generally, the azo group can participate in electron transfer reactions, while the nitro and bromo groups can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)phenyl)acetamide: Lacks the ethyl(3-phenylpropyl)amino group.
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-aminophenyl)acetamide: Lacks the ethyl(3-phenylpropyl) group.
Uniqueness
The presence of the ethyl(3-phenylpropyl)amino group in N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets.
Biological Activity
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound characterized by the presence of azo, nitro, and bromo functional groups. This compound has garnered attention due to its potential biological activities, including applications in pharmaceuticals and materials science.
- Molecular Formula : C25H25BrN6O5
- Molecular Weight : 569.4 g/mol
- IUPAC Name : N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide
- CAS Number : 86806-69-1
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azo Compound : Diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with an aromatic amine.
- Acetylation : The azo compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
The biological activity of this compound is largely attributed to its functional groups:
- The azo group can participate in electron transfer reactions.
- The nitro and bromo groups may interact with various biological targets, potentially influencing cellular processes.
Applications in Research and Medicine
- Biological Staining : Due to its azo group, this compound may be utilized for staining biological tissues, aiding in histological studies.
- Pharmaceuticals : It shows promise in drug design, particularly for targeting specific biological pathways. Research indicates potential effects on neurotransmitter systems and cellular signaling pathways.
Cytotoxicity Studies
Research has indicated varying levels of cytotoxicity associated with compounds similar to this compound. For example, studies on related azo compounds revealed cytotoxic effects at concentrations ranging from 500 to 1000 mg/L with calculated IC50 values indicating significant toxicity to neuronal cultures and hepatocytes .
Neuroprotective Effects
In related studies involving aminoindans and their derivatives, neuroprotective properties were observed where compounds enhanced brain-derived neurotrophic factor (BDNF) levels in animal models. This suggests that similar mechanisms may be explored with this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylaminophenyl)acetamide | Lacks the ethyl(3-phenylpropyl)amino group | Potentially similar but less lipophilic |
| N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-amino phenol | Lacks the ethyl(3-phenylpropyl) group | May have different interaction profiles |
The unique ethyl(3-phenylpropyl)amino group in this compound potentially confers increased lipophilicity and specific interactions with biological targets compared to its analogs.
Properties
CAS No. |
86806-69-1 |
|---|---|
Molecular Formula |
C25H25BrN6O5 |
Molecular Weight |
569.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O5/c1-3-30(13-7-10-18-8-5-4-6-9-18)19-11-12-22(23(15-19)27-17(2)33)28-29-25-21(26)14-20(31(34)35)16-24(25)32(36)37/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,27,33) |
InChI Key |
QTOMAVNNZJSYOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















